Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-11(2,3)18-10(17)14-5-4-13(6-8(12)15)9(16)7-14/h4-7H2,1-3H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVJSOUANVDQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129480 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951451-63-0 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951451-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(2-amino-2-oxoethyl)-3-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate Intermediate
This intermediate is crucial for further functionalization. Two main methods are reported:
These methods employ Appel-type halogenation converting the hydroxymethyl group to a bromoethyl group, facilitating subsequent nucleophilic substitution.
Nucleophilic Substitution to Introduce the 2-Amino-2-oxoethyl Group
The 2-bromoethyl intermediate undergoes nucleophilic substitution with amide or amino acid derivatives under basic conditions:
These reactions typically involve deprotonation of the nucleophile (e.g., amide nitrogen) followed by substitution of the bromide to form the desired amino-oxoethyl side chain.
Deprotection and Final Purification
After substitution, the Boc protecting group can be removed or retained depending on the target molecule's requirements. Typical deprotection involves trifluoroacetic acid (TFA) treatment at 0°C to room temperature for 30 minutes to several hours, followed by solvent removal and purification.
- Reactions are generally conducted under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.
- Solvents used include dry dichloromethane, tetrahydrofuran, and dimethylformamide.
- Purification methods include silica gel chromatography (flash or preparative), gel permeation chromatography, and preparative HPLC.
- Yields vary from moderate to high (21% to 99%) depending on reaction conditions and substrates.
- Reaction monitoring is performed by thin-layer chromatography (TLC) and NMR spectroscopy.
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydroxymethyl to bromoethyl conversion | Carbon tetrabromide, triphenylphosphine, DCM, 0–20°C, 20 h | 78–83.7 | Appel reaction |
| 2 | Nucleophilic substitution with amide | Sodium hydride, DMF, 0–50°C, 1.5–16 h | 62–99 | Formation of 2-amino-2-oxoethyl side chain |
| 3 | Boc deprotection (optional) | TFA, DCM, 0°C to RT, 0.5–1 h | Variable | Removal of protecting group |
| 4 | Purification | Silica gel chromatography, preparative HPLC | — | Ensures compound purity |
- The use of carbon tetrabromide and triphenylphosphine for halogenation is well-established, offering good yields and mild conditions.
- Sodium hydride is the preferred base for deprotonating nucleophiles in substitution reactions, providing high conversion rates.
- Reaction temperature and time are critical parameters; lower temperatures favor selectivity, while elevated temperatures increase reaction rates.
- Purification techniques are essential to isolate the compound in high purity, suitable for pharmaceutical applications.
- Literature confirms that the stereochemistry and purity of intermediates are maintained throughout the synthetic sequence.
The preparation of tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate involves a convergent synthetic approach starting from Boc-protected piperazine derivatives. Key steps include Appel halogenation to generate the bromoethyl intermediate, nucleophilic substitution with amide or amino precursors under basic conditions, and optional deprotection. The methods provide moderate to high yields and are supported by robust purification protocols. These preparation strategies are well-documented in peer-reviewed chemical literature and patent sources, reflecting their reliability and applicability in pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Antiplatelet Activity
Research has indicated that compounds similar to this compound can serve as GPIIb/IIIa antagonists, which are crucial in preventing thrombus formation. This is particularly relevant in treating cardiovascular diseases where platelet aggregation plays a significant role .
Biochemical Tools
The compound can be utilized as a biochemical probe to study enzyme interactions and cellular processes. Its ability to mimic natural substrates allows for the exploration of various enzymatic pathways.
Example: Enzyme Inhibition Studies
Inhibitors derived from piperazine structures have been shown to effectively modulate enzyme activity in metabolic pathways. This property can be harnessed to develop assays for screening potential therapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The exact pathways involved may vary based on the specific application and context of use.
Comparison with Similar Compounds
Amino-Oxoethyl vs. Ethoxy-Oxoethyl
The 2-amino-2-oxoethyl group in the parent compound allows for nucleophilic reactions (e.g., amidation), whereas the ethoxy-oxoethyl group in tert-butyl 2-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1-carboxylate (CAS: 168160-77-8) is more electrophilic, favoring ester hydrolysis or transesterification .
Aromatic vs. Aliphatic Substituents
- The 4-fluorophenyl substituent in tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate enhances π-π stacking interactions, making it suitable for targeting hydrophobic pockets in proteins .
- The 2,3-dichloroquinoline group in tert-butyl 4-(2,3-dichloro-6-quinolyl)-3-oxopiperazine-1-carboxylate introduces electron-withdrawing effects, improving stability in oxidative environments .
Halogenated Derivatives
The 2-bromoethyl substituent in tert-butyl 4-(2-bromoethyl)-3-oxopiperazine-1-carboxylate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling linkage to aromatic scaffolds .
Biological Activity
Tert-butyl 4-(2-amino-2-oxoethyl)-3-oxopiperazine-1-carboxylate (CAS No. 1951451-63-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₁₁H₁₉N₃O₄
- Molar Mass : 257.29 g/mol
- Structural Features : The compound features a piperazine ring substituted with a tert-butyl group and an amino ketone side chain, which may influence its pharmacological properties.
This compound exhibits several biological activities that are primarily attributed to its structural motifs. Its potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes, including phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some research indicates that compounds in this class may protect neuronal cells from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies :
- Pharmacokinetics :
- Safety and Toxicology :
Data Table: Summary of Biological Activities
Q & A
Q. What advanced techniques (e.g., X-ray crystallography, 2D NMR) are critical for elucidating ambiguous structural features?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
